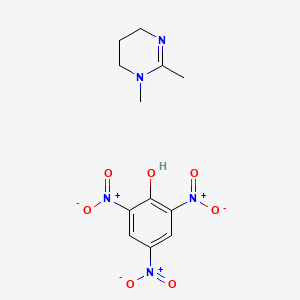
1,2-dimethyl-5,6-dihydro-4H-pyrimidine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2-dimethyl-5,6-dihydro-4H-pyrimidine can be synthesized through the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, which produces N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield 1,2-dimethyl-5,6-dihydro-4H-pyrimidine .
2,4,6-trinitrophenol, on the other hand, is typically synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce the nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
The industrial production of 1,2-dimethyl-5,6-dihydro-4H-pyrimidine follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. For 2,4,6-trinitrophenol, industrial production involves controlled nitration processes with stringent safety measures due to the compound’s explosive nature .
化学反応の分析
Types of Reactions
1,2-dimethyl-5,6-dihydro-4H-pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to yield tetrahydropyrimidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-trinitrophenol is known for its reactivity in:
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: It undergoes electrophilic substitution reactions due to the presence of electron
特性
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C6H12N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-7-4-3-5-8(6)2/h1-2,10H;3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBYHJCSNLIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5525083.png)
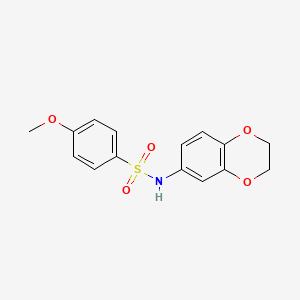
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
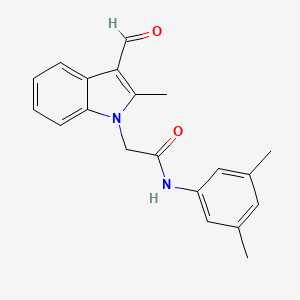
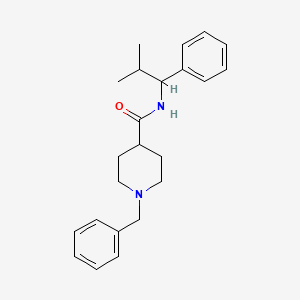
![4-Amino-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5525105.png)
![N-(2-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5525106.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)
![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)
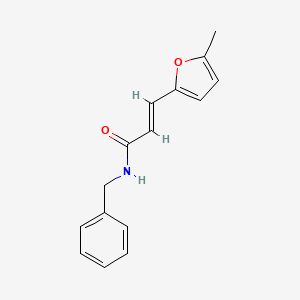
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)
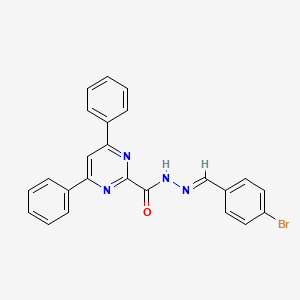
![4-bromo-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B5525157.png)
